1-Methylazepan-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

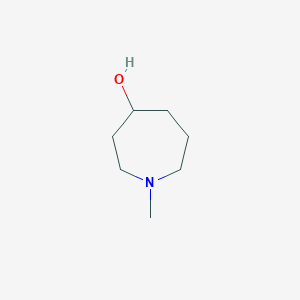

Structure

3D Structure

Properties

IUPAC Name |

1-methylazepan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-8-5-2-3-7(9)4-6-8/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXOHWLGZMRLRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(CC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450335 | |

| Record name | 1-methylazepan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19065-49-7 | |

| Record name | 1-methylazepan-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylazepan-4-ol: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Methylazepan-4-ol, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of extensive experimental data for this compound, this document also includes relevant data for its common precursor, 1-Methylazepan-4-one hydrochloride, to provide a broader context for researchers. A detailed experimental protocol for the synthesis of this compound from its ketone analog is also presented.

Chemical Structure and Identifiers

This compound is a saturated seven-membered heterocyclic amine containing a hydroxyl group at the 4-position.

Table 1: Compound Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 19065-49-7[1] |

| Molecular Formula | C₇H₁₅NO[1] |

| SMILES | CN1CCCC(O)CC1 |

| InChI | InChI=1S/C7H15NO/c1-8-5-2-3-7(9)4-6-8/h7,9H,2-6H2,1H3[1] |

Physicochemical Properties

Experimental data for the physical properties of this compound are not widely reported. The following table summarizes the available computed data from reputable chemical databases. For comparative purposes, a table with experimental data for the precursor, 1-Methylazepan-4-one hydrochloride, is also provided.

Table 2: Computed Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 129.20 g/mol | PubChem[1] |

| Monoisotopic Mass | 129.115364102 Da | PubChem[1] |

| Topological Polar Surface Area | 23.5 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

Table 3: Physical and Chemical Properties of 1-Methylazepan-4-one Hydrochloride

| Property | Value | Source |

| Molecular Weight | 163.65 g/mol | ChemScene[2] |

| Molecular Formula | C₇H₁₄ClNO | CymitQuimica[3] |

| Appearance | Solid | CymitQuimica[3] |

| Purity | ≥95% | ChemScene[2] |

| Storage Temperature | Room temperature or 2-8°C under inert atmosphere | ChemScene, Sigma-Aldrich[2][4] |

Synthesis of this compound

A common and practical method for the synthesis of this compound is the reduction of its corresponding ketone, 1-Methylazepan-4-one. This can be achieved using various reducing agents, with sodium borohydride being a mild and selective choice.

Experimental Protocol: Reduction of 1-Methylazepan-4-one Hydrochloride

This protocol provides a representative procedure for the synthesis of this compound.

Materials:

-

1-Methylazepan-4-one hydrochloride

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-Methylazepan-4-one hydrochloride in methanol. The concentration can be adjusted based on the scale of the reaction. Cool the solution to 0°C in an ice bath.

-

Reduction: Slowly add sodium borohydride (typically 1.5 to 2 equivalents) to the stirred solution in small portions, maintaining the temperature at or below 10°C. The addition is exothermic and may cause bubbling.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of deionized water to decompose the excess sodium borohydride.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous solution, add dichloromethane to extract the product. Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate. Collect the organic layer. Repeat the extraction process two more times with fresh dichloromethane.

-

Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by vacuum distillation or column chromatography on silica gel if necessary.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet for the N-methyl protons, a multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH), and a series of multiplets for the methylene protons of the azepane ring. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the N-methyl carbon, the carbon attached to the hydroxyl group, and the different methylene carbons in the heterocyclic ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. A C-O stretching vibration should be observable in the 1000-1260 cm⁻¹ region. The C-N stretching vibration is expected in the 1020-1250 cm⁻¹ range.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular weight (129.20). Common fragmentation patterns may include the loss of a water molecule or cleavage of the azepane ring.

Biological Activity and Applications

While 1-Methylazepan-4-one hydrochloride has been investigated as a PIM kinase inhibitor and for its potential in addiction treatment, specific biological activities for this compound are not well-documented in publicly available literature.[5] As a functionalized azepane, it serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group provides a reactive handle for further chemical modifications, making it a useful intermediate in drug discovery and development.

Safety Information

Detailed toxicology data for this compound is not available. Standard laboratory safety precautions should be taken when handling this compound. It is recommended to use personal protective equipment, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For its precursor, 1-Methylazepan-4-one hydrochloride, hazard statements indicate it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[6] Similar precautions should be considered for this compound.

This guide summarizes the currently available technical information for this compound. Researchers are encouraged to perform their own analytical characterization and safety assessments before use.

References

- 1. This compound | C7H15NO | CID 10975509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-methylazepan-4-one Hydrochloride | 19869-42-2 | Benchchem [benchchem.com]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 4. chemscene.com [chemscene.com]

- 5. Buy 1-methylazepan-4-one Hydrochloride | 19869-42-2 [smolecule.com]

- 6. 1-methylazepan-4-one Hydrochloride | C7H14ClNO | CID 10197846 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 1-Methylazepan-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-Methylazepan-4-ol, including its structure, IUPAC nomenclature, and key physicochemical properties. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and chemical synthesis, offering a consolidated source of technical information.

Chemical Structure and Nomenclature

This compound is a saturated heterocyclic compound featuring a seven-membered azepane ring. A methyl group is attached to the nitrogen atom at position 1, and a hydroxyl group is substituted at position 4.

IUPAC Name: this compound[1]

The structure of this compound is represented by the following chemical formula and SMILES notation:

The relationship between the IUPAC name and the chemical structure is detailed in the diagram below.

Caption: Logical relationship between the chemical structure and IUPAC name of this compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 129.20 g/mol | PubChem[1] |

| Molecular Formula | C₇H₁₅NO | PubChem[1] |

| XLogP3-AA | 0.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 0 | PubChem[1] |

| Exact Mass | 129.115364102 g/mol | PubChem[1] |

| Monoisotopic Mass | 129.115364102 g/mol | PubChem[1] |

| Topological Polar Surface Area | 23.5 Ų | PubChem[1] |

| Heavy Atom Count | 9 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 85.8 | PubChem[1] |

Experimental Protocols

Synthesis of this compound via Reduction of 1-Methylazepan-4-one

A common and effective method for the synthesis of this compound is the reduction of the corresponding ketone, 1-methylazepan-4-one. Sodium borohydride (NaBH₄) is a widely used reducing agent for this transformation due to its selectivity for aldehydes and ketones.[2][3]

Reaction Scheme:

General Experimental Protocol:

-

Materials:

-

1-methylazepan-4-one

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol (solvent)

-

Deionized water

-

Hydrochloric acid (for workup)

-

Ethyl acetate or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

-

-

Procedure:

-

Dissolve 1-methylazepan-4-one in a suitable alcoholic solvent such as methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride to the stirred solution in portions, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture again in an ice bath and cautiously quench the excess sodium borohydride by the slow addition of water or dilute hydrochloric acid.

-

Adjust the pH of the solution as needed and extract the product into an organic solvent like ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by distillation or column chromatography.

-

Workflow Diagram:

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the known structure, the expected spectral characteristics can be predicted.

4.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound would be expected to show signals corresponding to the methyl group, the methine proton at the carbon bearing the hydroxyl group, and the methylene protons of the azepane ring. The chemical shifts would be influenced by the neighboring nitrogen and oxygen atoms.

4.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum should display distinct signals for the seven carbon atoms in the molecule. The carbon attached to the hydroxyl group would appear in the range typical for alcohols (approximately 60-80 ppm), while the carbons adjacent to the nitrogen would be shifted downfield. The methyl carbon would appear at a higher field.

4.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the alkyl groups would be observed around 2850-3000 cm⁻¹. A C-N stretching absorption is expected in the fingerprint region.

Applications in Research and Development

This compound and its derivatives are of interest in medicinal chemistry and drug discovery. The azepane scaffold is a common motif in various biologically active compounds. This molecule can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Safety Information

For further information, it is recommended to consult the Material Safety Data Sheet (MSDS) from the supplier.

References

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Methylazepan-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Methylazepan-4-ol, a valuable intermediate in pharmaceutical research and development. This document details the synthetic pathway from commercially available starting materials to the final product, including a detailed experimental protocol for the synthesis of its precursor, 1-methylazepan-4-one hydrochloride. Furthermore, it outlines the characterization of this compound using various analytical techniques.

Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C₇H₁₅NO. A summary of its key physicochemical properties is presented in Table 1.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | PubChem[1] |

| Molecular Weight | 129.20 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 19065-49-7 | PubChem[1] |

| Monoisotopic Mass | 129.115364102 Da | PubChem[1] |

| Topological Polar Surface Area | 23.5 Ų | PubChem[1] |

| XLogP3-AA | 0.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the precursor, 1-methylazepan-4-one, which is then reduced to the desired alcohol in the second step.

Step 1: Synthesis of 1-Methylazepan-4-one Hydrochloride

A common route for the synthesis of 1-methylazepan-4-one hydrochloride involves a ring expansion of 1-methyl-4-(nitromethyl)piperidin-4-ol, which is prepared from 1-methylpiperidin-4-one.

Experimental Protocol: Synthesis of 1-Methylazepan-4-one Hydrochloride

The following protocol is based on a patented synthesis method.

Part A: Synthesis of 1-Methyl-4-(nitromethyl)piperidin-4-ol

-

To a solution of 1-methylpiperidin-4-one in ethanol, add nitromethane and a solution of potassium hydroxide in ethanol.

-

Stir the reaction mixture at room temperature for an extended period (e.g., 48 hours).

-

Filter the resulting solid and wash with a suitable solvent such as methyl tert-butyl ether (MTBE) to yield 1-methyl-4-(nitromethyl)piperidin-4-ol.

Part B: Synthesis of 4-(Aminomethyl)-1-methylpiperidin-4-ol

-

The nitro compound from Part A is reduced to the corresponding amine. This can be achieved through catalytic hydrogenation using a catalyst such as Raney Nickel.

Part C: Synthesis of 1-Methylazepan-4-one Hydrochloride

-

Dissolve 4-(aminomethyl)-1-methylpiperidin-4-ol in glacial acetic acid and cool the solution to 0°C.

-

Slowly add an aqueous solution of sodium nitrite while maintaining the temperature at 0°C.

-

Stir the reaction overnight.

-

After the reaction is complete, add dichloromethane (DCM) and adjust the pH to 7-8 with sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, concentrate, and dissolve the resulting oil in isopropanol.

-

Adjust the pH to <6 with a solution of hydrogen chloride in isopropanol to induce crystallization.

-

Collect the solid product, dry under reduced pressure, to obtain 1-methylazepan-4-one hydrochloride.

Step 2: Reduction of 1-Methylazepan-4-one to this compound

The ketone functional group of 1-methylazepan-4-one is reduced to a secondary alcohol to yield the final product, this compound. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄).

Experimental Protocol: Reduction of 1-Methylazepan-4-one to this compound (General Procedure)

Disclaimer: A detailed experimental protocol for this specific transformation was not found in the searched literature. The following is a general procedure for the reduction of a ketone to an alcohol using sodium borohydride and should be adapted and optimized for this specific substrate.

-

Dissolve 1-methylazepan-4-one hydrochloride in a suitable solvent, such as methanol or ethanol.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution, maintaining the temperature below 10°C. The molar ratio of NaBH₄ to the ketone should be optimized, but a slight excess of NaBH₄ is typically used.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0°C to decompose the excess NaBH₄ and any borate esters.

-

Adjust the pH of the solution to be basic (pH > 10) using an aqueous solution of sodium hydroxide to ensure the product is in its free base form.

-

Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by a suitable method, such as distillation under reduced pressure or column chromatography on silica gel.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed using a variety of spectroscopic techniques.

Disclaimer: Specific, experimentally obtained spectral data for this compound were not available in the searched literature. The following tables provide expected or typical values for a compound with this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.6-3.8 | m | 1H | CH-OH |

| ~2.5-2.8 | m | 4H | CH₂-N-CH₂ |

| ~2.3 | s | 3H | N-CH₃ |

| ~1.5-2.0 | m | 6H | Ring CH₂ |

| ~1.5 | br s | 1H | OH |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in different chemical environments.

| Chemical Shift (δ) ppm | Assignment |

| ~70 | C-OH |

| ~58 | CH₂-N |

| ~46 | N-CH₃ |

| ~35 | Ring CH₂ |

| ~28 | Ring CH₂ |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will exhibit characteristic absorption bands for the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Strong, Broad | O-H stretch (alcohol) |

| 2950-2850 | Strong | C-H stretch (aliphatic) |

| 1470-1440 | Medium | C-H bend (CH₂) |

| 1100-1000 | Strong | C-O stretch (secondary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

| m/z | Interpretation |

| 129 | [M]⁺ (Molecular ion) |

| 112 | [M-OH]⁺ |

| 98 | [M-CH₂OH]⁺ |

| 58 | [CH₂=N(CH₃)CH₂]⁺ |

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

This comprehensive guide provides a foundational understanding for the synthesis and characterization of this compound. Researchers are encouraged to adapt and optimize the provided general protocols to suit their specific laboratory conditions and scale.

References

Spectroscopic Profile of 1-Methylazepan-4-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 1-Methylazepan-4-ol (CAS No: 19065-49-7, Molecular Formula: C₇H₁₅NO). Due to the limited availability of experimental spectroscopic data in publicly accessible databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to aid in the characterization of this molecule. The guide includes structured data tables, detailed general experimental protocols for acquiring such spectra, and a workflow diagram for spectroscopic analysis, designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

This compound is a saturated heterocyclic compound containing a seven-membered azepane ring, a methyl group on the nitrogen atom, and a hydroxyl group at the 4-position. Its structure suggests its potential as a scaffold or intermediate in the synthesis of various biologically active molecules. Accurate spectroscopic characterization is fundamental for the unambiguous identification and quality control of such compounds. This guide aims to fill the gap in available experimental data by providing a comprehensive set of predicted spectroscopic data and standardized methodologies for its empirical verification.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound. This data has been generated using computational models and should be used as a reference for comparison with experimentally obtained spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

The predicted ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule.

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.65 | m | 1H | H-4 |

| ~2.80 - 2.95 | m | 2H | H-2 (axial), H-7 (axial) |

| ~2.55 - 2.70 | m | 2H | H-2 (equatorial), H-7 (equatorial) |

| ~2.35 | s | 3H | N-CH₃ |

| ~1.80 - 1.95 | m | 2H | H-3 (axial), H-5 (axial) |

| ~1.60 - 1.75 | m | 2H | H-3 (equatorial), H-5 (equatorial) |

| ~1.45 - 1.60 | m | 2H | H-6 |

| Variable | br s | 1H | OH |

Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). The azepane ring protons are expected to show complex splitting patterns due to conformational flexibility and spin-spin coupling.

The predicted ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~70.5 | CH | C-4 |

| ~58.0 | CH₂ | C-2, C-7 |

| ~46.0 | CH₃ | N-CH₃ |

| ~35.5 | CH₂ | C-3, C-5 |

| ~28.0 | CH₂ | C-6 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | O-H stretch (alcohol) |

| ~2920 | Strong | C-H stretch (aliphatic) |

| ~2850 | Strong | C-H stretch (aliphatic) |

| ~2790 | Medium | C-H stretch (N-CH₃) |

| ~1460 | Medium | C-H bend (CH₂) |

| ~1080 | Strong | C-O stretch (secondary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 129 | 40 | [M]⁺ (Molecular Ion) |

| 112 | 10 | [M - OH]⁺ |

| 98 | 100 | [M - CH₂OH]⁺ |

| 84 | 60 | [M - C₂H₅O]⁺ |

| 70 | 30 | [C₄H₈N]⁺ |

| 58 | 80 | [C₃H₈N]⁺ |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample and instrument used.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. A proton-decoupled pulse sequence (e.g., zgpg30) is typically used. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy

-

Sample Preparation: If the sample is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the sample is placed directly on the ATR crystal.

-

Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer. Typically, the spectrum is scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC). For ESI, the sample is introduced via direct infusion or a liquid chromatograph (LC). Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-300 amu).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data for this compound, which can serve as a valuable reference for its identification and characterization in the absence of readily available experimental data. The outlined experimental protocols offer standardized procedures for obtaining empirical data, and the workflow diagram provides a logical framework for the overall process of structural elucidation. It is anticipated that this guide will support the research and development efforts of scientists working with this and related molecular scaffolds.

Unveiling the Anticholinergic Potential of 1-Methylazepan-4-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 1-Methylazepan-4-ol represent a class of synthetic compounds that have garnered significant interest in medicinal chemistry, primarily for their potent anticholinergic activity. These molecules act as antagonists at muscarinic acetylcholine receptors (mAChRs), which are pivotal in mediating the functions of the parasympathetic nervous system. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their structure-activity relationships (SAR) as muscarinic receptor antagonists. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting the cholinergic system.

Core Biological Activity: Muscarinic Receptor Antagonism

The primary pharmacological action of this compound derivatives, particularly the ester analogs, is the competitive blockade of muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRs) that are classified into five subtypes (M1-M5), each with distinct tissue distribution and signaling pathways. The antagonistic activity of these derivatives at mAChRs can lead to a variety of physiological effects, including relaxation of smooth muscle, reduction of glandular secretions, and effects on the central nervous system.

Structure-Activity Relationship (SAR) Insights

Systematic studies on analogs, such as tropinyl and piperidinyl esters, have provided valuable insights into the structural requirements for potent antimuscarinic activity, which can be extrapolated to the this compound scaffold. Key determinants of activity include the nature of the ester side chain. For instance, esters derived from bulky, lipophilic acids like diphenylacetic acid tend to exhibit high affinity for muscarinic receptors.

Quantitative Analysis of Biological Activity

The biological efficacy of this compound derivatives is typically quantified through in vitro assays that measure their ability to inhibit the binding of a radiolabeled ligand to muscarinic receptors or to antagonize the functional response to a muscarinic agonist. While specific data for a comprehensive series of this compound derivatives is not extensively available in publicly accessible literature, the following table summarizes representative data for analogous muscarinic antagonists, providing a comparative context for their potential potency.

| Compound Class | Receptor Subtype | Assay Type | Potency (IC50/Ki/pA2) | Reference |

| Piperidinyl Esters | M1 | Radioligand Binding | 27.3 nM (IC50) | [1] |

| Piperidinyl Esters | M2 | Radioligand Binding | >100-fold selectivity vs M1 | [1] |

| Piperidinyl Esters | M3 | Radioligand Binding | 48-fold selectivity vs M1 | [1] |

| Piperidinyl Esters | M4 | Radioligand Binding | 74-fold selectivity vs M1 | [1] |

| Piperidinyl Esters | M5 | Radioligand Binding | 19-fold selectivity vs M1 | [1] |

| Tropinyl/Piperidinyl Esters | M2/M3 | Functional Assay (Aorta) | pKEC50 in the range of 8-9 | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the evaluation of muscarinic receptor antagonists.

Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for a specific receptor subtype.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound in displacing a specific radioligand from a muscarinic receptor subtype.

Materials:

-

Membrane preparations from cells expressing a specific human muscarinic receptor subtype (e.g., CHO-K1 cells expressing hm1, hm2, hm3, hm4, or hm5).

-

Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

-

Test compounds (this compound derivatives).

-

Assay buffer (e.g., phosphate-buffered saline, PBS).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Thaw the cell membrane preparations on ice.

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the membrane preparation, the radioligand at a concentration near its Kd, and the test compound at various concentrations.

-

For total binding, add assay buffer instead of the test compound. For non-specific binding, add a high concentration of a known non-selective muscarinic antagonist (e.g., atropine).

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Functional Assay (Phosphatidylinositol Hydrolysis)

This assay measures the ability of a compound to antagonize the agonist-induced functional response of M1 or M3 receptors, which couple to the Gq signaling pathway.

Objective: To determine the potency of a test compound in inhibiting carbachol-stimulated phosphatidylinositol (PI) hydrolysis.

Materials:

-

Cells expressing M1 or M3 muscarinic receptors.

-

[³H]-myo-inositol.

-

Agonist (e.g., carbachol).

-

Test compounds.

-

Lithium chloride (LiCl) solution.

-

Dowex AG1-X8 resin.

-

Scintillation cocktail and counter.

Procedure:

-

Culture the cells in a medium containing [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

Pre-incubate the cells with the test compound or vehicle for a specified time.

-

Add LiCl solution to inhibit inositol monophosphatase.

-

Stimulate the cells with a submaximal concentration of carbachol in the presence of the test compound.

-

Terminate the reaction by adding a solution like ice-cold perchloric acid.

-

Isolate the inositol phosphates by anion-exchange chromatography using Dowex AG1-X8 resin.

-

Elute the [³H]-inositol phosphates and measure the radioactivity using a scintillation counter.

-

Determine the concentration-response curve for the antagonist and calculate its pA2 value or IC50.

Visualizing Molecular Interactions and Workflows

Signaling Pathway of Muscarinic Receptor Antagonism

The following diagram illustrates the general mechanism of action for a this compound derivative acting as a muscarinic antagonist.

References

An In-Depth Technical Guide to 1-Methylazepan-4-ol

This technical guide provides a comprehensive overview of 1-Methylazepan-4-ol, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical identifiers, physicochemical properties, and relevant experimental context, with a focus on its synthesis and the biological activities of its closely related precursor.

Core Chemical Identifiers

This compound is a saturated azepane derivative characterized by a methyl group at the nitrogen atom and a hydroxyl group at the 4-position of the seven-membered ring.

-

InChIKey: GLXOHWLGZMRLRM-UHFFFAOYSA-N

-

SMILES: CN1CCCC(CC1)O

Physicochemical and Computed Properties

The following table summarizes the key quantitative data for this compound, primarily based on computed properties available in public databases.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | PubChem |

| Molecular Weight | 129.20 g/mol | PubChem |

| Monoisotopic Mass | 129.115364102 Da | PubChem |

| Topological Polar Surface Area | 23.5 Ų | PubChem |

| XLogP3-AA (Predicted) | 0.5 | PubChem |

Synthesis and Methodologies

Direct experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature. However, it is readily accessible through the chemical reduction of its corresponding ketone, 1-methylazepan-4-one. The synthesis of this precursor is well-documented, particularly in the context of its use as an intermediate in the production of the antihistamine Azelastine.

Experimental Protocol: Synthesis of 1-Methylazepan-4-one Hydrochloride

The synthesis of 1-methylazepan-4-one hydrochloride often starts from 1-methylpiperidin-4-one. A documented pathway involves a ring expansion reaction. One of the well-documented synthetic routes involves a three-step sequence starting with an alkaline condensation of 1-methylpiperidin-4-one with nitromethane. This is followed by further chemical transformations to yield the azepanone ring structure.

A general representation of the synthetic pathway is as follows:

Caption: Synthetic relationship of this compound.

Experimental Protocol: Reduction to this compound

Materials:

-

1-methylazepan-4-one hydrochloride

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Anhydrous solvent (e.g., methanol for NaBH₄, diethyl ether or THF for LiAlH₄)

-

Aqueous acid (e.g., dilute HCl) for workup

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

The starting material, 1-methylazepan-4-one, is dissolved in an appropriate anhydrous solvent and cooled in an ice bath.

-

A reducing agent, such as sodium borohydride, is added portion-wise to the stirred solution.

-

The reaction mixture is stirred at a low temperature and then allowed to warm to room temperature to ensure the completion of the reaction.

-

The reaction is quenched by the slow addition of water or a dilute acid.

-

The product is extracted into an organic solvent.

-

The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification can be achieved through techniques such as column chromatography or distillation.

Biological Activity and Potential Applications

There is limited direct information on the biological activity of this compound. However, its precursor, 1-methylazepan-4-one hydrochloride , has been investigated for its potential therapeutic applications.

-

PIM Kinase Inhibition: 1-Methylazepan-4-one hydrochloride, also known as CX-6258, has been studied as a potential inhibitor of Pim kinases. These enzymes are involved in cell proliferation and survival, making them a target in cancer therapy.

-

Modulation of Opioid Intake: Research has indicated that 1-methylazepan-4-one hydrochloride may influence behaviors related to opioid intake. Specifically, it has been shown to reduce fentanyl self-administration in animal models, suggesting potential utility in the research and development of treatments for addiction.

Given that this compound is a direct derivative of 1-methylazepan-4-one, it may serve as a valuable compound for further investigation into these or other biological activities. The structural change from a ketone to a hydroxyl group can significantly impact a molecule's binding properties and pharmacological effects.

Logical Workflow for Potential Drug Discovery

The progression from a synthetic precursor to a potential drug candidate can be visualized as a logical workflow. The study of 1-methylazepan-4-one and the subsequent synthesis of this compound for further biological screening is a classic example of this process in medicinal chemistry.

Caption: A logical workflow for drug discovery.

This guide provides a foundational understanding of this compound for scientific and research purposes. The limited availability of in-depth experimental data for this specific compound highlights an opportunity for further research to explore its chemical and biological properties.

CAS number and molecular formula of 1-Methylazepan-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methylazepan-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data specifically for this compound, this document also includes relevant information on its synthetic precursor, 1-Methylazepan-4-one, and discusses the general significance of the azepane scaffold in bioactive molecules.

Core Compound Identification

The fundamental properties of this compound are summarized below.

| Identifier | Value | Source |

| CAS Number | 19065-49-7 | PubChem[1] |

| Molecular Formula | C₇H₁₅NO | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Weight | 129.20 g/mol | PubChem[1] |

| SMILES | CN1CCCC(CC1)O | PubChem[1] |

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly accessible literature. However, a standard and logical synthetic route involves the reduction of its corresponding ketone, 1-Methylazepan-4-one.

Proposed Synthesis: Reduction of 1-Methylazepan-4-one

The conversion of 1-Methylazepan-4-one to this compound can be readily achieved through standard ketone reduction methodologies. A common and effective reducing agent for this transformation is sodium borohydride (NaBH₄).[2][3][4]

Reaction Scheme:

Caption: Proposed synthesis of this compound.

General Experimental Protocol (Based on analogous reductions):

-

Dissolution: Dissolve 1-Methylazepan-4-one hydrochloride (the commercially available precursor) in a suitable solvent, such as methanol or ethanol.[3] The hydrochloride salt may first be neutralized with a mild base to liberate the free amine.

-

Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise while monitoring the reaction progress by a suitable method, such as thin-layer chromatography (TLC).[2][3]

-

Quenching: Once the reaction is complete, cautiously add a quenching agent like water or a dilute acid (e.g., ammonium chloride solution) to decompose any excess sodium borohydride.

-

Extraction: Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. The crude product can be further purified by techniques such as column chromatography or distillation to yield pure this compound.

Biological and Pharmacological Context

While specific biological activity and signaling pathway data for this compound are not available in the reviewed literature, the azepane scaffold is a recognized pharmacophore present in numerous bioactive molecules and approved drugs.

The Azepane Scaffold in Drug Discovery

The seven-membered azepane ring offers a flexible, three-dimensional structure that can be advantageous for binding to biological targets. This structural motif is found in compounds with a wide range of pharmacological activities.

For instance, the precursor, 1-Methylazepan-4-one, has been investigated for its potential role as a Pim kinase inhibitor, which is relevant in cancer therapy.[5] It has also been studied for its influence on opioid intake, suggesting potential applications in addiction research.[5]

Logical Relationship of Azepane Derivatives in Research:

Caption: Relationship of this compound to its precursor and broader research applications.

Data Summary

Due to the absence of specific experimental data for this compound in the public domain, a quantitative data table cannot be provided at this time. Research and development professionals are encouraged to perform their own experimental evaluations to determine the physicochemical and biological properties of this compound.

Conclusion

This compound is a synthetically accessible derivative of the pharmacologically relevant azepane scaffold. While direct biological data is scarce, its structural relationship to bioactive ketones and the known importance of the azepane ring in medicinal chemistry suggest that it may be a valuable building block for the synthesis of novel therapeutic agents. Further research is warranted to elucidate the specific biological activities and potential signaling pathways associated with this compound.

References

- 1. This compound | C7H15NO | CID 10975509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. Sodium Borohydride [commonorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Buy 1-methylazepan-4-one Hydrochloride | 19869-42-2 [smolecule.com]

Pharmacological Profile of 1-Methylazepan-4-ol and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted pharmacological profile of 1-methylazepan-4-ol and its derivatives. Based on the structure-activity relationships (SAR) of analogous N-substituted azepane and piperidine compounds, this document explores the potential interactions of these molecules with key central nervous system (CNS) targets, particularly muscarinic and opioid receptors. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes information from related chemical series to project a likely pharmacological framework. Detailed experimental protocols for in vitro receptor binding assays and in vivo analgesia models are provided to facilitate further investigation into this chemical scaffold. This document aims to serve as a foundational resource for researchers interested in the therapeutic potential of this compound derivatives.

Introduction

The azepane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The this compound core, featuring a tertiary amine and a hydroxyl group, presents a versatile platform for chemical modification and exploration of diverse pharmacological activities. The nitrogen atom can engage in ionic interactions with receptor active sites, while the hydroxyl group offers a handle for esterification, enabling the modulation of physicochemical properties such as lipophilicity and membrane permeability. This can significantly impact a compound's pharmacokinetic and pharmacodynamic profile.

Based on the pharmacology of structurally related N-methylated cyclic amines, derivatives of this compound are hypothesized to interact with muscarinic acetylcholine receptors (mAChRs) and opioid receptors. Both receptor families are critical targets for a wide range of therapeutic agents, including those for pain management, neurodegenerative diseases, and psychiatric disorders. This guide will explore the potential for this compound derivatives to act as modulators of these systems.

Predicted Pharmacological Profile

Due to the limited direct experimental data for this compound, the following pharmacological profile is predicted based on the known activities of structurally similar compounds.

Muscarinic Receptor Activity

N-substituted azepane and piperidine derivatives are known to interact with muscarinic receptors. Esterification of the hydroxyl group in this compound with various carboxylic acids could yield compounds with affinity for mAChR subtypes. The nature of the ester substituent would likely play a crucial role in determining both potency and subtype selectivity.

Opioid Receptor Activity

The N-methylazepane core is also found in molecules with affinity for opioid receptors. It is plausible that derivatives of this compound, particularly with appropriate ester or other lipophilic groups at the 4-position, could exhibit binding to mu (µ), delta (δ), and kappa (κ) opioid receptors. Such compounds may possess analgesic properties.

Data Presentation: A Hypothetical Profile

The following tables present a hypothetical pharmacological profile for a series of 1-methylazepan-4-yl esters. This data is for illustrative purposes to demonstrate the expected format and is based on trends observed in related chemical series. Note: This data is not experimental and should be treated as a predictive model.

Table 1: Hypothetical Muscarinic Receptor Binding Affinities (Ki, nM) of 1-Methylazepan-4-yl Esters

| Compound | R Group | M1 (Ki, nM) | M2 (Ki, nM) | M3 (Ki, nM) | M4 (Ki, nM) | M5 (Ki, nM) |

| 1a | -H (this compound) | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |

| 1b | -C(O)CH₃ (Acetate) | 850 | 1200 | 950 | 1100 | 1000 |

| 1c | -C(O)Ph (Benzoate) | 120 | 350 | 150 | 280 | 180 |

| 1d | -C(O)CH₂Ph (Phenylacetate) | 85 | 250 | 110 | 200 | 130 |

Table 2: Hypothetical Opioid Receptor Binding Affinities (Ki, nM) of 1-Methylazepan-4-yl Esters

| Compound | R Group | µ-Opioid (Ki, nM) | δ-Opioid (Ki, nM) | κ-Opioid (Ki, nM) |

| 1a | -H (this compound) | >10,000 | >10,000 | >10,000 |

| 1b | -C(O)CH₃ (Acetate) | 2500 | 4500 | 3800 |

| 1c | -C(O)Ph (Benzoate) | 450 | 980 | 750 |

| 1d | -C(O)CH₂Ph (Phenylacetate) | 280 | 650 | 520 |

Table 3: Hypothetical In Vivo Analgesic Activity (Hot Plate Test) of 1-Methylazepan-4-yl Esters

| Compound | Dose (mg/kg, i.p.) | Latency (s) at 30 min |

| Vehicle | - | 12.5 ± 1.8 |

| Morphine | 10 | 28.9 ± 3.2 |

| 1c | 20 | 18.2 ± 2.5 |

| 1d | 20 | 22.7 ± 2.9 |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the pharmacological evaluation of this compound derivatives.

In Vitro Muscarinic Receptor Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of test compounds for human muscarinic receptor subtypes (M1-M5).

-

Materials:

-

Cell membranes from CHO-K1 cells stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

-

Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS).

-

Non-specific binding control: Atropine (1 µM).

-

Assay buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound dilution (or vehicle for total binding, or atropine for non-specific binding), 50 µL of [³H]-NMS solution (final concentration ~0.5 nM), and 100 µL of cell membrane suspension (20-40 µg protein).

-

Incubate the plates at room temperature for 60 minutes with gentle agitation.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific [³H]-NMS binding) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Hot Plate Test for Analgesia

-

Objective: To assess the central analgesic activity of test compounds in mice.

-

Materials:

-

Male ICR mice (20-25 g).

-

Hot plate apparatus maintained at 55 ± 0.5 °C.

-

Plexiglas cylinder to confine the mouse on the hot plate.

-

Test compounds dissolved in a suitable vehicle (e.g., saline, 0.5% carboxymethylcellulose).

-

Positive control: Morphine sulfate.

-

-

Procedure:

-

Acclimatize mice to the testing room for at least 30 minutes before the experiment.

-

Determine the baseline latency for each mouse by placing it on the hot plate and measuring the time until it licks its hind paw or jumps. A cut-off time of 30-60 seconds is used to prevent tissue damage.

-

Administer the test compound or vehicle intraperitoneally (i.p.).

-

At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and measure the response latency.

-

-

Data Analysis:

-

The analgesic effect is expressed as the increase in latency time compared to the baseline.

-

Data are typically presented as mean ± SEM.

-

Statistical significance is determined using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

-

Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for Gq/11-coupled (M1, M3, M5) and Gi/o-coupled (M2, M4) muscarinic receptors, as well as the Gi/o-coupled pathway for opioid receptors.

Caption: Gq/11-coupled muscarinic receptor signaling pathway.

Caption: Gi/o-coupled receptor signaling pathway.

Experimental Workflow

The following diagram outlines a general workflow for the pharmacological characterization of novel compounds.

Caption: General workflow for drug discovery and development.

Conclusion

While direct pharmacological data for this compound remains to be published, analysis of structurally related compounds strongly suggests a potential for its derivatives to interact with muscarinic and opioid receptors. The esterification of the 4-hydroxyl group is a promising strategy for generating a library of compounds with diverse physicochemical properties and potentially selective pharmacological profiles. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of such compounds. Further investigation into this chemical scaffold is warranted to elucidate its therapeutic potential.

Literature review of 1-Methylazepan-4-ol research

An In-depth Technical Guide to 1-Methylazepan-4-ol

This technical guide provides a comprehensive review of the available scientific literature on this compound (CAS 19065-49-7), a heterocyclic compound of interest in chemical and pharmaceutical research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical properties, synthesis, and known biological context.

Physicochemical Properties

This compound is a seven-membered heterocyclic alcohol. Its properties, along with those of its common precursor 1-Methylazepan-4-one hydrochloride, are summarized below. Data is compiled from various chemical suppliers and databases.[1][2][3][4][5][6]

| Property | This compound | 1-Methylazepan-4-one hydrochloride |

| CAS Number | 19065-49-7[1] | 19869-42-2[5] |

| Molecular Formula | C₇H₁₅NO[1][4] | C₇H₁₄ClNO[5][6] |

| Molecular Weight | 129.20 g/mol [1][4] | 163.65 g/mol [6] |

| IUPAC Name | This compound | 1-methylazepan-4-one;hydrochloride[5] |

| Physical Form | Liquid | Colorless to light yellow solid[7] |

| Purity (Typical) | 95-97%[1][2][3] | ≥95%[6] |

| SMILES | CN1CCCC(CC1)O[1] | CN1CCCC(=O)CC1.Cl[7] |

| InChI Key | GLXOHWLGZMRLRM-UHFFFAOYSA-N | BHSJZGRGJYULPA-UHFFFAOYSA-N[5] |

| Topological Polar Surface Area (TPSA) | 23.47 Ų[1] | 20.3 Ų[5] |

| Storage Temperature | Room Temperature | Room Temperature or 2-8°C[7] |

Synthesis Methodologies

The primary route to this compound involves the chemical reduction of its corresponding ketone, 1-Methylazepan-4-one. The synthesis of this ketone precursor is well-documented and typically follows one of two major pathways.

Synthesis of Precursor: 1-Methylazepan-4-one Hydrochloride

Two notable methods for synthesizing the key intermediate, 1-Methylazepan-4-one (or its hydrochloride salt), are the ring expansion of a piperidine derivative and the intramolecular Dieckmann condensation.

This synthetic strategy expands the six-membered piperidine ring into the seven-membered azepane system. The process involves a Henry reaction, followed by nitro group reduction and subsequent ring expansion.[8]

Caption: Workflow for Ring Expansion Synthesis of 1-Methylazepan-4-one HCl.

Experimental Protocol (Based on Patent CN112920120B): [8]

-

Preparation of 1-methyl-4-(nitromethyl)piperidin-4-ol: 1-methylpiperidine-4-ketone is reacted with nitromethane in the presence of a base like potassium hydroxide in ethanol. The mixture is stirred at room temperature for approximately 48 hours. The resulting solid is filtered and washed to yield the product with a reported yield of 80.4%.[8]

-

Preparation of 4-(aminomethyl)-1-methylpiperidin-4-ol: The nitroalkanol intermediate is reduced via catalytic hydrogenation. Raney nickel is used as the catalyst in a methanol solvent under a hydrogen atmosphere. The reaction proceeds for about 24 hours, and after catalyst filtration, the product is obtained with a reported yield of 74%.[8]

-

Preparation of 1-Methylazepan-4-one Hydrochloride: The amino alcohol is dissolved in glacial acetic acid and cooled to 0°C. A solution of sodium nitrite in water is added slowly, and the reaction is stirred overnight. The pH is adjusted to 7-8, and the product is extracted with DCM. After concentration, isopropanol is added, and the pH is adjusted to <6 with hydrogen chloride in isopropanol to induce crystallization, yielding the final product with a reported yield of 87.0%.[8]

This classical approach utilizes an intramolecular cyclization of a substituted diethyl ester to form the azepane ring.[9]

Caption: Workflow for Dieckmann Condensation Synthesis.

Experimental Protocol (Based on Patent CN101781248B): [9]

-

Diester Formation: 4-methylamino-methyl-butyrate hydrochloride is reacted with methyl acrylate in a methanol solution containing triethylamine. The molar ratio of the starting materials and base is critical for the reaction's success.[9]

-

Intramolecular Cyclization: The resulting diester intermediate is cyclized using a strong base, such as potassium tert-butoxide, in a solvent like toluene under reflux. The byproduct, tert-butanol, is removed during the reaction.[9]

-

Hydrolysis, Decarboxylation, and Salt Formation: The reaction mixture is cooled and quenched with hydrochloric acid. This step facilitates both the hydrolysis of the ester and decarboxylation to form the ketone. The aqueous acid layer is separated, and the pH is adjusted to induce crystallization of the final hydrochloride salt. The patent notes high purity and yield, making it suitable for large-scale production.[9]

Reduction of 1-Methylazepan-4-one to this compound

The conversion of the ketone to the target secondary alcohol is a standard reduction reaction. While specific literature detailing this exact transformation is sparse, a general and highly effective method involves the use of sodium borohydride (NaBH₄).[10]

Caption: General Workflow for the Reduction to this compound.

Representative Experimental Protocol: This protocol is adapted from standard procedures for ketone reduction.[10]

-

Dissolution: Dissolve 1-Methylazepan-4-one hydrochloride (1.0 eq) in methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer. If starting from the hydrochloride salt, a mild base (e.g., NaHCO₃) may be added to liberate the free base. Cool the solution to 0°C in an ice bath.

-

Reduction: Slowly add sodium borohydride (NaBH₄, approx. 1.5-2.0 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10°C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting ketone is fully consumed.

-

Quenching: Carefully quench the reaction by cooling it back to 0°C and slowly adding 1 M HCl until gas evolution ceases. This step neutralizes excess NaBH₄.

-

Workup and Extraction: Remove the methanol under reduced pressure. Add water to the residue and adjust the pH to basic (pH > 10) with an aqueous NaOH solution. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved via silica gel column chromatography if necessary.

Pharmacological Activity and Applications

As of late 2025, the peer-reviewed literature contains limited specific information on the pharmacological activity of this compound. However, its ketone precursor, 1-Methylazepan-4-one hydrochloride, has been investigated for several biological activities.

-

Pim Kinase Inhibition: 1-Methylazepan-4-one hydrochloride (also known as CX-6258) has been studied as a potential inhibitor of Pim kinases. These enzymes are involved in cell proliferation and survival, making them a target in oncology research.[7]

-

Modulation of Opioid Intake: Research in animal models has indicated that 1-Methylazepan-4-one hydrochloride may reduce fentanyl self-administration. This suggests a potential role in the field of addiction treatment and management by interacting with opioid receptors or related neurological pathways.[7]

It is plausible that this compound could serve as a scaffold or building block in the synthesis of more complex, pharmacologically active molecules.[2] Its structural framework is relevant in medicinal chemistry for creating compounds that target various biological systems.

Conclusion

This compound is a readily accessible heterocyclic alcohol, primarily synthesized through the reduction of its ketone precursor. While the synthesis of 1-Methylazepan-4-one is well-established via ring expansion or Dieckmann condensation, detailed pharmacological studies on the final alcohol product are not widely published. The known biological activity of its precursor, particularly in cancer and addiction research, suggests that this compound and its derivatives are valuable compounds for further investigation and could serve as important building blocks in the development of novel therapeutic agents. Future research should focus on elucidating the specific biological profile of this compound to fully understand its potential.

References

- 1. chemscene.com [chemscene.com]

- 2. calpaclab.com [calpaclab.com]

- 3. molbase.com [molbase.com]

- 4. This compound | C7H15NO | CID 10975509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-methylazepan-4-one Hydrochloride | C7H14ClNO | CID 10197846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Methylazepan-4-one hydrochloride | CymitQuimica [cymitquimica.com]

- 7. Buy 1-methylazepan-4-one Hydrochloride | 19869-42-2 [smolecule.com]

- 8. Synthesis method and application of 1-methylhexahydroazepine-4-one hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN101781248B - Method for synthesizing N-methylhexahydroazepin-4-one hydrochloride, azelastine hydrochloride intermediate - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

Navigating the Unknown: A Technical Guide to the Safe Handling of 1-Methylazepan-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methylazepan-4-ol is a heterocyclic compound containing a seven-membered azepane ring, a hydroxyl group, and a methyl substituent on the nitrogen atom. Its structural similarity to other biologically active molecules makes it a compound of interest in medicinal chemistry and drug development. However, the limited availability of safety and toxicological data necessitates a cautious and well-informed approach to its handling. This guide aims to provide a comprehensive overview of the potential hazards, recommended handling procedures, and a framework for experimental safety assessment.

Hazard Identification and Classification

In the absence of specific data for this compound, the GHS classification for 1-Methylazepan-4-one hydrochloride is presented below as a surrogate for preliminary hazard assessment. It is crucial to note that the ketone functionality and the hydrochloride salt form may confer different or additional hazards compared to the alcohol.

Table 1: GHS Hazard Classification for 1-Methylazepan-4-one hydrochloride

| Hazard Class | Hazard Category | GHS Hazard Statement(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled. |

| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation.[1] |

Pictograms (for 1-Methylazepan-4-one hydrochloride):

Signal Word (for 1-Methylazepan-4-one hydrochloride): Warning

Physical and Chemical Properties

Limited experimental data is available for the physical and chemical properties of this compound. The following table includes computed data from publicly available databases.

Table 2: Physical and Chemical Properties of this compound and 1-Methylazepan-4-one hydrochloride

| Property | This compound | 1-Methylazepan-4-one hydrochloride |

| Molecular Formula | C₇H₁₅NO | C₇H₁₄ClNO |

| Molecular Weight | 129.20 g/mol | 163.65 g/mol |

| Appearance | Not available (likely a solid or liquid) | Solid |

| Boiling Point | Not available | Not available |

| Melting Point | Not available | Not available |

| Solubility | Not available | Not available |

| Flash Point | Not available | Not available |

| Vapor Pressure | Not available | Not available |

Safe Handling and Storage

Given the potential hazards inferred from its structural analogue, the following handling and storage procedures are recommended.

Engineering Controls:

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Ensure that safety showers and eyewash stations are readily accessible.

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn. Glove integrity should be checked before each use, and gloves should be changed immediately if contaminated.

-

Body Protection: A laboratory coat must be worn. For larger quantities, a chemical-resistant apron is recommended.

-

Respiratory Protection: If working outside of a fume hood or if aerosol generation is possible, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Storage:

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

The storage area should be secured and accessible only to authorized personnel.

First Aid Measures

In case of exposure, the following first aid measures, based on the hazards of 1-Methylazepan-4-one hydrochloride, should be taken immediately.

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Experimental Protocols for Hazard Assessment

Due to the lack of specific toxicological data, it is highly recommended that researchers perform a preliminary in-house hazard assessment before using this compound on a larger scale. The following is a generic protocol outline for such an assessment.

Objective: To perform a preliminary assessment of the acute toxicity and irritation potential of this compound.

Methodology: This protocol should be adapted and approved by the institution's Environmental Health and Safety (EHS) department.

-

In Silico Toxicity Prediction:

-

Utilize computational toxicology software (e.g., QSAR models) to predict potential toxicological endpoints, including mutagenicity, carcinogenicity, and reproductive toxicity.

-

-

Cell-Based Cytotoxicity Assay:

-

Cell Lines: Use a panel of relevant cell lines (e.g., HepG2 for hepatotoxicity, HaCaT for skin irritation).

-

Treatment: Expose cells to a range of concentrations of this compound for a defined period (e.g., 24, 48 hours).

-

Endpoint Measurement: Assess cell viability using a standard assay (e.g., MTT, LDH release).

-

Data Analysis: Determine the IC50 (half-maximal inhibitory concentration) to quantify cytotoxicity.

-

-

In Vitro Skin Irritation Test (e.g., using reconstructed human epidermis models):

-

Test System: Apply a known amount of this compound to the surface of the tissue model.

-

Incubation: Incubate for a specified period.

-

Endpoint Measurement: Assess tissue viability (e.g., via MTT assay) and release of inflammatory mediators (e.g., IL-1α).

-

Classification: Classify the irritation potential based on established criteria.

-

Workflow and Diagrams

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of a research chemical with unknown or incomplete hazard information, such as this compound.

References

Methodological & Application

Synthetic Routes for 1-Methylazepan-4-ol and its Analogs: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1-Methylazepan-4-ol and its analogs. The methodologies presented are based on established chemical transformations and offer routes to this valuable scaffold for pharmaceutical research and drug development.

Introduction

This compound and its derivatives are important building blocks in medicinal chemistry. The azepane ring system is a privileged scaffold found in a variety of biologically active compounds. Access to versatile and efficient synthetic routes for these molecules is crucial for the exploration of new chemical space in drug discovery programs. This document outlines three primary synthetic strategies for the preparation of this compound:

-

Ring Expansion of 1-Methylpiperidin-4-one: A reliable method involving the formation of a seven-membered ring from a readily available six-membered ring precursor.

-

Reduction of 1-Methylazepan-4-one: The final step in several synthetic approaches, involving the conversion of a ketone to the desired alcohol.

-

Alternative Routes: Including Dieckmann condensation and intramolecular reductive amination, which offer different approaches to the azepane core.

Data Presentation

The following tables summarize the quantitative data for the key synthetic steps described in this document.

Table 1: Synthesis of 1-Methyl-4-(nitromethyl)piperidin-4-ol via Henry Reaction

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield |

| 1-Methylpiperidin-4-one | Nitromethane, MeONa | EtOH | 48 h | Room Temp. | 80.4% |

Table 2: Reduction of 1-Methyl-4-(nitromethyl)piperidin-4-ol

| Starting Material | Reagent | Catalyst | Solvent | Reaction Time | Temperature | Pressure | Yield |

| 1-Methyl-4-(nitromethyl)piperidin-4-ol | Hydrogen | Raney Nickel | Methanol | 20 h | Room Temp. | Atmospheric | 74% |

Table 3: Ring Expansion to 1-Methylhexahydroazepin-4-one Hydrochloride

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield |

| 4-(Aminomethyl)-1-methylpiperidin-4-ol | Sodium Nitrite, HCl (in isopropanol) | Glacial Acetic Acid, Water, DCM | Overnight | 0 °C | 87.0% |

Table 4: General Protocol for the Reduction of Ketones to Alcohols

| Substrate | Reagent | Solvent | Reaction Time | Temperature | Typical Yield |

| Ketone | Sodium Borohydride (NaBH4) | THF, Methanol, or Ethanol | 4 h | 0 °C to Room Temp. | High |

Note: A specific yield for the reduction of 1-Methylazepan-4-one was not found in the literature; however, this reaction is expected to proceed in high yield under standard conditions.

Experimental Protocols

Route 1: Ring Expansion of 1-Methylpiperidin-4-one

This synthetic pathway is a well-documented method for the preparation of the 1-methylazepan-4-one precursor.

Step 1: Synthesis of 1-Methyl-4-(nitromethyl)piperidin-4-ol (Henry Reaction) [1]

-

To a solution of 1-methylpiperidin-4-one (100 mL, 0.81 mol) in ethanol (100 mL), add nitromethane (66 mL, 1.22 mol) and sodium methoxide (2.21 g, 0.041 mol).

-

After 30 minutes, add additional ethanol (150 mL) to facilitate stirring.

-

Stir the reaction mixture at room temperature for 48 hours.

-

Filter the resulting solid and wash with methyl tert-butyl ether (MTBE).

-